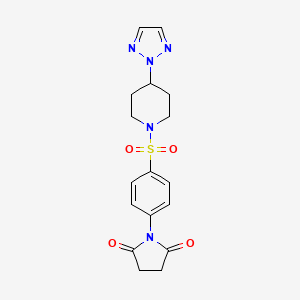

1-(4-((4-(2H-1,2,3-三唑-2-基)哌啶-1-基)磺酰基)苯基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . This process results in a new series of compounds with various substituted aromatic carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral data . It contains a 1,2,3-triazole ring, which exists in two tautomeric forms, 1H-1,2,3-triazole and 4H-1,2,3-triazole . The 1H-1,2,3-triazole form is more stable .

科学研究应用

Nα-氨基甲酸酯保护的 β-和 γ-氨基酸的合成

研究表明了通过一锅法(涉及 1-[(4-甲苯基)氧基]吡咯烷-2,5-二酮和 1-[(4-甲苯基)氧基]哌啶-2,6-二酮与伯醇在洛森型反应中)合成 Nα-氨基甲酸酯保护的 β-丙氨酸和 γ-氨基丙酸 (GABA) 的有效方法,产率和纯度都很高 (Cal、Jaremko、Jaremko 和 Stefanowicz,2012 年)。

拮抗活性

已合成了一系列双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,并测试了它们的 5-HT2 和 α1 受体拮抗活性,表明这些化合物在治疗应用中的潜在用途 (Watanabe 等人,1992 年)。

脂质过氧化的抑制剂

已经发现新型化合物是有效的脂质过氧化抑制剂,表明它们在预防氧化应激和相关疾病中的潜在应用 (Braughler 等人,1987 年)。

新型化合物合成

研究还集中在合成具有潜在生物活性的新化合物。例如,4-(对氯)苯基-1,2,4-三唑-3,5-二酮已被用作 1,3,5-三取代吡唑啉氧化的有效氧化剂,表明在有机合成中具有应用前景,可能在药物开发中也有应用前景 (Zolfigol 等人,2006 年)。

抗惊厥活性

一系列新的 1,3-取代吡咯烷-2,5-二酮衍生物已被描述为潜在的抗惊厥剂,在初步药理筛选中的结果很有希望 (Rybka 等人,2017 年)。

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which may result in the inhibition of the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in the structure of the compound can improve its pharmacokinetic properties .

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . For example, it has been found to have a cytotoxic activity lower than 12 μM against the Hela cell line . Moreover, most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

生化分析

Biochemical Properties

The 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione compound has been reported to interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of the triazole ring to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compound .

Cellular Effects

In terms of cellular effects, 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been evaluated for its cytotoxic activities against human cancer cell lines . The compound showed promising cytotoxic activity against the Hela cell line .

Molecular Mechanism

The molecular mechanism of action of 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Temporal Effects in Laboratory Settings

Triazole derivatives are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

属性

IUPAC Name |

1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYAKFLOEHMKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2981926.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)

![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)